REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH:12](OCC)(OCC)OCC>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:12]=[N:11][C:9](=[O:10])[C:3]=2[N:4]=1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C(=O)N
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtercake was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2NC=NC(C2N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |